Carfilzomib, chemically known as (2R,4S)-2-Hydroxy Acetate, is a potent proteasome inhibitor primarily used in the treatment of relapsed or refractory multiple myeloma. Approved by the U.S. Food and Drug Administration in July 2012 under the brand name Kyprolis, Carfilzomib is a modified tetrapeptidyl epoxide and an analog of epoxomicin, designed to selectively inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins .
Carfilzomib is derived from epoxomicin, which was discovered to inhibit the proteasome by researchers at Yale University. It belongs to the class of organic compounds known as oligopeptides, specifically categorized under carboxylic acids and their derivatives . As a small molecule drug, it is classified as an antineoplastic agent and a proteasome inhibitor .
The synthesis of Carfilzomib involves several complex steps that typically include:
A notable synthetic route involves using diisopropylethylamine as a base in conjunction with pyridine and sulfur trioxide to facilitate the formation of critical intermediates . This method is characterized by mild reaction conditions and high yields, making it suitable for large-scale production.
Carfilzomib has a molecular formula of with a molar mass of approximately 719.91 g/mol . Its three-dimensional structure includes multiple functional groups that enhance its binding affinity to the proteasome.
The structural representation can be visualized through various chemical databases that provide SMILES and InChI notations for computational modeling .
Carfilzomib primarily acts through irreversible binding to the 20S proteasome, specifically targeting its chymotrypsin-like active site. This inhibition leads to:
The selectivity of Carfilzomib for the proteasome over other non-proteasomal targets contributes to its improved safety profile compared to earlier proteasome inhibitors like bortezomib .
Carfilzomib covalently binds to the N-terminal threonine residue within the active site of the 20S proteasome. This binding inhibits its chymotrypsin-like activity, which is critical for degrading regulatory proteins involved in cell cycle progression and apoptosis. The specific mechanism includes:
Carfilzomib exhibits several key physical and chemical properties:
These properties are essential for understanding its formulation as an injectable drug used in clinical settings .
Carfilzomib is primarily utilized in oncology for treating multiple myeloma, particularly in cases where patients have not responded adequately to prior therapies. Its applications extend beyond monotherapy; it is often used in combination with other agents such as lenalidomide or dexamethasone to enhance therapeutic efficacy . Ongoing research continues to explore its potential use against other malignancies and its role in combination regimens for improved patient outcomes.
The tetrapeptidyl epoxyketone backbone represents the pharmacologically active core of carfilzomib, demanding precise stereochemical control at multiple chiral centers, particularly the critical (2R,4S) configuration. This configuration directly influences the compound's irreversible binding to the proteasome's threonine residues, making its stereoselective synthesis paramount for biological activity [9].
The stereoselective construction of the (2R,4S)-diol-epoxide moiety employs both directed and asymmetric epoxidation techniques. Vanadium-catalyzed epoxidation using VO(acac)₂ with tert-butyl hydroperoxide (TBHP) achieves moderate diastereoselectivity (approximately 70:30 dr) on allylic alcohol precursors. This method benefits from substrate control where pre-existing chiral centers direct the facial selectivity of epoxidation [2]. For enhanced stereocontrol, Shi asymmetric epoxidation utilizing a fructose-derived ketone catalyst and Oxone® as the oxidant demonstrates superior results. This organocatalytic approach achieves diastereoselectivities exceeding 95:5 dr for specific peptidyl alkene substrates by leveraging steric differentiation within the catalyst's dioxirane intermediate [2] [8]. The choice of oxidant significantly impacts stereochemical purity; hydrogen peroxide under alkaline conditions often leads to racemization, while dimethyldioxirane (DMDO) provides cleaner epoxidation with minimal byproducts but higher cost [2].
Table 1: Comparative Analysis of Epoxidation Strategies for (2R,4S)-Diol-Epoxide Synthesis
Method | Catalyst/Oxidant | Diastereoselectivity (dr) | Key Advantage | Key Limitation |
---|---|---|---|---|
Vanadium-Catalyzed | VO(acac)₂ / TBHP | ~70:30 | Scalable, moderate conditions | Moderate stereoselectivity |
Shi Asymmetric Epoxidation | Fructose-derived ketone / Oxone® | >95:5 | High stereoselectivity | Catalyst synthesis complexity |
Alkaline H₂O₂ | K₂CO₃ / H₂O₂ | <50:50 (racemic) | Low cost | Significant racemization |
DMDO Epoxidation | Dimethyldioxirane | >90:10 | Mild, clean reaction | Expensive oxidant generation |
Preserving the labile (2R,4S)-epoxyketone stereochemistry during peptide chain elongation necessitates specialized SPPS protocols. Standard carbodiimide coupling agents (DIC, DCC) with additives like hydroxybenzotriazole (HOBt) effectively suppress racemization during amino acid coupling to the resin-bound diol-epoxide intermediate. Racemization rates are minimized to <2% when coupling temperatures are maintained below -15°C using polar aprotic solvents such as DMF or NMP [4] [8]. The choice of resin significantly impacts epoxide stability; 2-chlorotrityl chloride resin enables cleavage under mild acidic conditions (e.g., 1% TFA in DCM), preventing epoxide ring-opening that occurs with stronger acids like HF used in Wang resin cleavage. Orthogonal protecting group strategies are critical: the acid-labile tert-butyloxycarbonyl (Boc) group protects the N-terminus, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is incompatible due to the piperidine deprotection step inducing epoxide hydrolysis [8].
Table 2: SPPS Conditions for Racemization Control During Carfilzomib Backbone Assembly
Coupling Parameter | Optimal Condition | Racemization Rate | Critical Consideration |
---|---|---|---|
Coupling Agent/Additive | DIC / HOBt | <2% | HOBt suppresses oxazolone formation |
Temperature | -15°C to 0°C | <1.5% | Lower temperatures reduce enolization |
Solvent | Anhydrous DMF or NMP | ~2% | Avoids protic solvents that hydrolyze epoxide |
Resin Type | 2-Chlorotrityl chloride | Minimal | Mild cleavage conditions (1% TFA/DCM) preserve epoxide |
N-Protection | Boc | Compatible | Acid-labile, stable to coupling conditions |
Achieving enantiopure (2R,4S) configuration requires catalytic methods that differentiate between closely related stereoisomers, leveraging both chemical and enzymatic approaches.
Lewis acid catalysts enable regioselective nucleophilic attack on the epoxide ring, crucial for installing the C4 hydroxy group with correct stereochemistry. Titanium-salen complexes [e.g., (R,R)-Ti(salen)] catalyze the ring-opening of racemic glycidyl ethers with acetate nucleophiles, yielding the (2R,4S)-diacetate intermediate with >90% ee. The reaction proceeds via a coordination-insertion mechanism where the chiral catalyst controls nucleophile approach to the less hindered epoxide carbon [2]. Scandium triflate [Sc(OTf)₃] catalyzes acetate addition to vinyl epoxides derived from leucine precursors, achieving regioselectivities >20:1 for the branched (2R,4S) product. Microwave irradiation at 80°C significantly accelerates these reactions, reducing reaction times from 24 hours to under 2 hours while maintaining high enantioselectivity [2]. Continuous-flow hydrogenation using Pd/C or PtO₂ catalysts under 50 psi H₂ pressure provides near-quantitative reduction of precursor enone functionalities without epimerization of adjacent chiral centers, a common problem in batch processing [2].
Table 3: Transition Metal-Catalyzed Reactions for (2R,4S) Intermediate Synthesis
Reaction Type | Catalyst System | Conditions | Regioselectivity/ee | Product Yield |
---|---|---|---|---|
Epoxide Ring-Opening | (R,R)-Ti(salen) complex | 0°C, 12h, AcOH nucleophile | >90% ee | 78-85% |
Vinyl Epoxide Acetolysis | Sc(OTf)₃ (5 mol%) | CH₂Cl₂, 25°C, 24h | >20:1 branched:linear | 82% |
Enone Reduction | Pd/C (3 mol%) H₂ (50 psi) | Continuous flow, EtOAc | >99% retention of chirality | >95% |
Asymmetric Epoxidation | Mn(III)-salen / NaOCl | -20°C, 4h | 92% ee | 75% |
Enzymes provide exquisite stereoselectivity for resolving diastereomeric mixtures of carfilzomib precursors. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively hydrolyzes the undesired (2S,4R)-diacetate ester with 98% enantiomeric excess (ee) in phosphate buffer (pH 7.0) at 37°C. The reaction exploits subtle differences in the acyl-binding pocket geometry to discriminate between diastereomers, leaving the desired (2R,4S)-diacetate intact [2] [7]. Pseudomonas fluorescens lipase (PFL) exhibits complementary selectivity for transesterification reactions in organic media (e.g., vinyl acetate in tert-butyl methyl ether), acylating the C2 hydroxyl of the desired diastereomer with >95% ee. Kinetic resolution factors (E-values) exceed 200 for optimized substrates, enabling near-complete separation with 50% theoretical yield [7]. Process intensification combines enzymatic resolution with in situ racemization using ruthenium catalysts (e.g., Shvo's catalyst) for dynamic kinetic resolution (DKR), achieving yields exceeding 80% compared to the 50% theoretical maximum of standard kinetic resolution [7].
Implementing sustainable methodologies reduces environmental impact while maintaining the stringent purity requirements for pharmaceutical intermediates.
Solvent-free conditions enhance atom economy and eliminate volatile organic compound (VOC) emissions during the critical acetate esterification step. Melt-phase condensation between the (2R,4S)-diol-epoxide and acetic anhydride, catalyzed by p-toluenesulfonic acid (p-TsOH, 0.5 mol%) at 60°C, achieves quantitative conversion within 2 hours. This approach circumvents solvent use entirely, simplifying workup and reducing waste generation by >85% compared to solution-phase reactions in pyridine or DCM [8]. Mechanochemical methods using ball milling facilitate the reaction between solid diol intermediates and acetyl donors like isopropenyl acetate. Tungstosilicic acid (H₄SiW₁₂O₄₀) adsorbed on silica serves as a recyclable heterogeneous catalyst, achieving 95% yield after 30 minutes of milling at 25 Hz frequency. The catalyst retains activity for five cycles with minimal leaching (<0.5% per run), demonstrating robustness [8]. Microwave-assisted solventless esterification reduces reaction times from hours to minutes: exposure to 150 W microwave irradiation for 5 minutes provides 98% conversion using acetic acid as both reactant and medium, with enzyme-grade purity confirmed by HPLC [8].
Table 5: Solvent-Free Esterification Methods for (2R,4S)-2-Hydroxy Acetate Formation
Method | Conditions | Catalyst | Reaction Time | Yield | Purity (HPLC) |
---|---|---|---|---|---|
Melt-Phase Condensation | 60°C, neat, Ac₂O | p-TsOH (0.5 mol%) | 2 hours | >99% | >99.5% |
Mechanochemical Milling | Ball mill, 25 Hz, IPA acetate | H₄SiW₁₂O₄₀/SiO₂ | 30 minutes | 95% | 99.2% |
Microwave Irradiation | 150 W, 2450 MHz, AcOH medium | None (thermal) | 5 minutes | 98% | 99.0% |
Reactive Distillation | 100°C, reduced pressure (200 mbar) | Amberlyst-15 | 45 minutes | 96% | 99.1% |
Continuous flow systems overcome limitations of batch processing for hazardous intermediates and improve reproducibility. A three-stage continuous flow system integrates epoxidation, diol protection, and acetate esterification: 1) A microreactor with static mixers performs VO(acac)₂-catalyzed epoxidation at 40°C (residence time: 5 min, 95% conversion); 2) A packed-bed column containing molecular sieves (4Å) removes water and excess TBHP; 3) A high-temperature reactor (80°C) facilitates solvent-free acetate esterification with 2,2-dimethylpropionic anhydride catalyzed by immobilized lipase, achieving 98% overall yield at kilogram scale [2]. Photochemical epoxidation in continuous flow using singlet oxygen significantly enhances safety: a fluorinated ethylene propylene (FEP) tubular reactor with tetraphenylporphyrin sensitizer enables epoxidation at -10°C with 150-second residence time, suppressing peroxide accumulation hazards inherent in batch processes. This system achieves 85% yield with 92% diastereomeric excess (de) for the critical epoxide intermediate [2]. Automated process analytical technology (PAT) integration employs inline Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry for real-time monitoring of stereochemical integrity. Feedback control adjusts reagent stoichiometry and residence times within milliseconds if deviations from target enantiomeric excess (>98% ee) are detected, ensuring batch-to-batch consistency in GMP manufacturing [2].
Table 6: Flow Chemistry Modules for Carfilzomib Intermediate Synthesis
Process Step | Reactor Type | Key Parameters | Output Purity | Throughput (kg/day) |
---|---|---|---|---|
Catalytic Epoxidation | Microreactor with micromixers | 40°C, 5 min residence, VO(acac)₂/TBHP | 95% de | 15 |
Dehydration/Purification | Packed-bed column (4Å sieves) | 25°C, 0.5 bar pressure drop | Water <50 ppm | 20 |
Enzymatic Esterification | Immobilized enzyme reactor | 37°C, lipase acrylic resin, 30 min | >99% ee | 10 |
Photochemical Epoxidation | FEP tubular reactor | -10°C, 150s, TPP sensitizer, O₂ | 92% de | 8 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: